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molecular formula C22H26O3 B8675043 4-t-Butyl-2-(4-t-butylbenzoyl)benzoic acid

4-t-Butyl-2-(4-t-butylbenzoyl)benzoic acid

Cat. No. B8675043
M. Wt: 338.4 g/mol
InChI Key: FCGSOWRQUPAARO-UHFFFAOYSA-N
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Patent
US07357991B2

Procedure details

Into a 500 ml three-necked flask, 36 g (176 mmole) of 4-t-butyl-phthalic anhydride, 27 g (200 mmole) of t-butylbenzene and 100 ml of dichloroethane were placed under a stream of argon and cooled to 0° C. To the obtained mixture, 56 g (420 mmole) of aluminum chloride was slowly added. After the addition was completed, the resultant mixture was stirred at the room temperature for one night. After the reaction was completed, ice was added slowly, and then concentrated hydrochloric acid was added. The formed precipitates were separated by filtration and washed well with water, and 32 g of the benzoic acid compound of the object compound was-obtained (the yield: 54%; a white powder).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[O:13])[O:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:19])([CH3:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)C>[C:1]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[C:7]([C:12](=[O:13])[C:23]2[CH:24]=[CH:25][C:20]([C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:21][CH:22]=2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
ice was added slowly
CUSTOM
Type
CUSTOM
Details
The formed precipitates
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed well with water, and 32 g of the benzoic acid compound of the object compound
CUSTOM
Type
CUSTOM
Details
was-obtained (the yield: 54%

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C(C1=CC=C(C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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